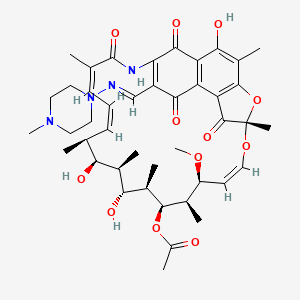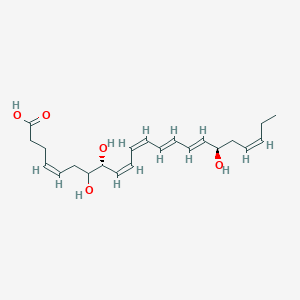![molecular formula C11H9ClF3N3O2S B12340237 (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B12340237.png)
(2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile is a complex organic molecule characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, a sulfonyl group, and a dimethylamino group attached to a propenenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate, which involves the chlorination and trifluoromethylation of a pyridine derivative.
Sulfonylation: The pyridine intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Formation of the Propenenitrile Moiety: The final step involves the reaction of the sulfonylated pyridine intermediate with a dimethylamino propenenitrile derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
(2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile: can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and nitrile groups.
Addition Reactions: The propenenitrile moiety can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used for addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while addition reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
(2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity and thereby modulating the biological pathway in which the target is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
(2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile: can be compared with other similar compounds, such as:
Roflumilast: A phosphodiesterase-4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Sulfonyl Pyridine Derivatives: Compounds with similar structural features, such as sulfonyl and pyridine groups, which are used in various pharmaceutical applications.
Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups, which are known for their enhanced metabolic stability and bioavailability.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C11H9ClF3N3O2S |
|---|---|
分子量 |
339.72 g/mol |
IUPAC名 |
(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C11H9ClF3N3O2S/c1-18(2)6-8(4-16)21(19,20)10-9(12)3-7(5-17-10)11(13,14)15/h3,5-6H,1-2H3/b8-6+ |
InChIキー |
VXAFDFIDMIQQNJ-SOFGYWHQSA-N |
異性体SMILES |
CN(C)/C=C(\C#N)/S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |
正規SMILES |
CN(C)C=C(C#N)S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-](/img/structure/B12340162.png)

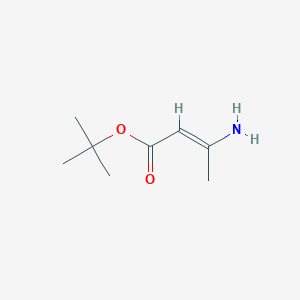
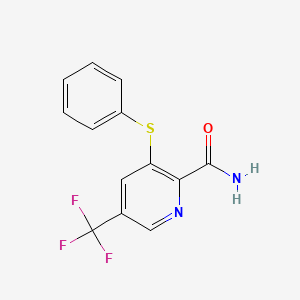
![N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12340194.png)
![Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-](/img/structure/B12340198.png)
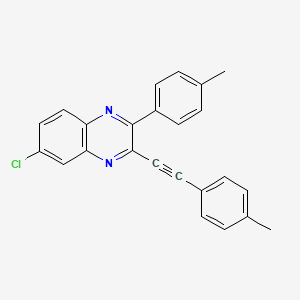


![tert-butyl N-[2-[(E)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B12340217.png)
